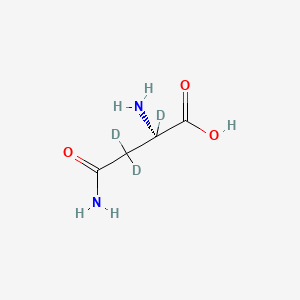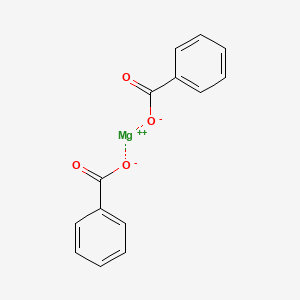
Magnesium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium benzoate is a chemical compound formed from magnesium and benzoic acid. It has the chemical formula C₁₄H₁₀MgO₄ and a molar mass of 266.53 g/mol . This compound was once used to treat gout and arthritis . It is also known for its applications in various scientific fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium benzoate can be synthesized by reacting magnesium hydroxide with benzoic acid. The reaction typically occurs in an aqueous medium, where magnesium hydroxide reacts with benzoic acid to form this compound and water .
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for efficiency and purity, often involving controlled temperatures and pH levels to ensure complete reaction and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoates .
Applications De Recherche Scientifique
Magnesium benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its potential biological effects and interactions.
Medicine: Historically, it was used to treat gout and arthritis.
Industry: It is used in the production of certain polymers and as a preservative in some food products.
Mécanisme D'action
The mechanism by which magnesium benzoate exerts its effects involves its interaction with cellular components. Magnesium ions play a crucial role in many biological processes, including enzyme activation and stabilization of nucleic acids. The benzoate moiety can interact with various molecular targets, potentially affecting metabolic pathways and cellular signaling .
Comparaison Avec Des Composés Similaires
Sodium Benzoate: Commonly used as a food preservative.
Potassium Benzoate: Another food preservative with similar properties.
Calcium Benzoate: Used in food preservation and has similar chemical properties.
Uniqueness: Magnesium benzoate is unique due to the presence of magnesium, which imparts distinct biological and chemical properties. Unlike sodium or potassium benzoate, this compound can influence magnesium-dependent biological processes, making it valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C14H10MgO4 |
|---|---|
Poids moléculaire |
266.53 g/mol |
Nom IUPAC |
magnesium;dibenzoate |
InChI |
InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
Clé InChI |
PJJZFXPJNUVBMR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
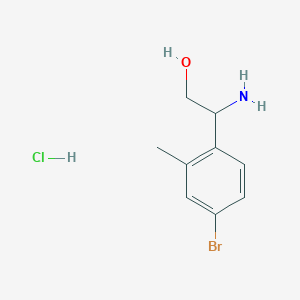
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
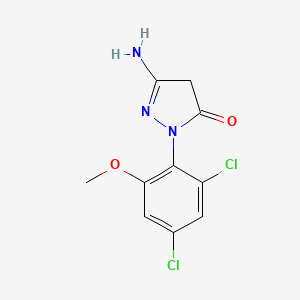
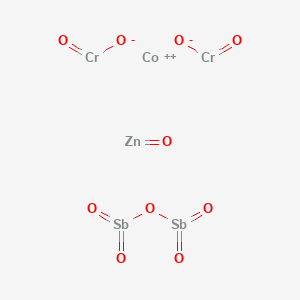
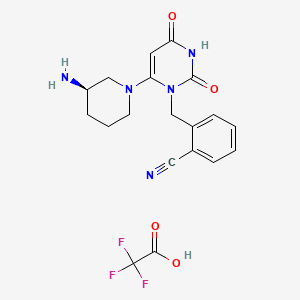
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
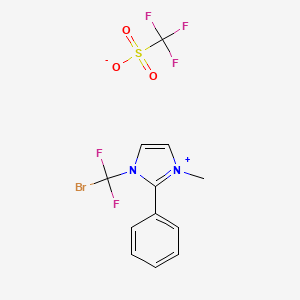
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
